C9 Stereochemistry Determines GPR119 Agonist vs. Antagonist Phenotype: Anti (9) vs. Syn (8) Isopropyl Carbamate Analogs
In the isopropyl carbamate series, the 9-anti isomer (compound 9) is a potent GPR119 agonist (EC50 = 65 ± 31 nM, intrinsic activity IA = 78 ± 4%), whereas the 9-syn isomer (compound 8) shows no agonist activity (EC50 >10 μM) despite comparable binding affinity (Ki = 33 ± 38 nM for 8 vs. 20 ± 17 nM for 9) [1]. This functional divergence arises from conformational restriction of the oxaazabicyclo ring, which locks the piperidine-ether dihedral angle: the anti isomer positions the pyrimidine warhead in the 'agonist conformation,' while the syn isomer constrains it to the 'antagonist conformation' [1]. Because CAS 1147557-68-3 supplies the 9-anti stereochemistry as the Boc-protected precursor, it ensures that downstream etherification yields the agonist-phenotype scaffold [2].
| Evidence Dimension | Human GPR119 cAMP functional activity – agonist vs. antagonist phenotype determined by C9 stereochemistry in isopropyl carbamate derivatives |
|---|---|
| Target Compound Data | CAS 1147557-68-3 is the Boc-protected, 9-anti stereoisomer (precursor to agonist-configured final compounds) [2] |
| Comparator Or Baseline | 9-syn isopropyl carbamate (compound 8): EC50 >10 μM, IA = antagonist; 9-anti isopropyl carbamate (compound 9): EC50 = 65 ± 31 nM, IA = 78 ± 4% [1] |
| Quantified Difference | >150-fold difference in agonist EC50 between anti and syn isomers; anti isomer yields 78% IA (partial agonist) while syn isomer is a pure antagonist (Kb = 25 nM) [1] |
| Conditions | Human GPR119 receptor expressed in HEK293 cells; cAMP accumulation measured by HTRF or β-lactamase reporter assay; n = 8–37 independent determinations [1] |
Why This Matters
Procurement of the wrong C9 stereoisomer converts the final compound from a GPR119 agonist to an antagonist, invalidating the entire screening cascade for Type 2 diabetes programs.
- [1] McClure, K. F. et al. Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. J. Med. Chem. 2011, 54, 1948–1962. View Source
- [2] CAS Common Chemistry. 1,1-Dimethylethyl (9-anti)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, CAS RN 1280214-64-3. View Source
